molecular formula C11H15ClFNO B15190734 Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride CAS No. 82101-06-2

Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride

Cat. No.: B15190734
CAS No.: 82101-06-2
M. Wt: 231.69 g/mol
InChI Key: YBZFXWWMNLPWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorophenyl group and an isopropylamino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride typically involves the reaction of 4-fluoroacetophenone with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable solvent and sometimes a catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The fluorophenyl group enhances its binding affinity to certain targets, while the isopropylamino group modulates its activity. These interactions can result in the inhibition or activation of specific pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(4-chlorophenyl)-2-((1-methylethyl)amino)-, hydrochloride
  • Ethanone, 1-(4-bromophenyl)-2-((1-methylethyl)amino)-, hydrochloride
  • Ethanone, 1-(4-methylphenyl)-2-((1-methylethyl)amino)-, hydrochloride

Uniqueness

Ethanone, 1-(4-fluorophenyl)-2-((1-methylethyl)amino)-, hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and binding characteristics. This makes it particularly valuable in applications where specific interactions with molecular targets are required.

Properties

CAS No.

82101-06-2

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(propan-2-ylamino)ethanone;hydrochloride

InChI

InChI=1S/C11H14FNO.ClH/c1-8(2)13-7-11(14)9-3-5-10(12)6-4-9;/h3-6,8,13H,7H2,1-2H3;1H

InChI Key

YBZFXWWMNLPWHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(=O)C1=CC=C(C=C1)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.